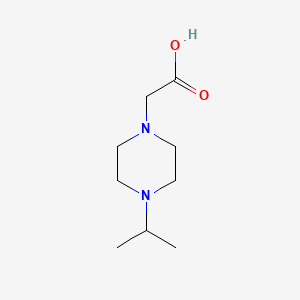

(4-Isopropyl-piperazin-1-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)11-5-3-10(4-6-11)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCKTSYFMNBGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374813 | |

| Record name | [4-(Propan-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95470-68-1 | |

| Record name | [4-(Propan-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95470-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Isopropyl-piperazin-1-yl)-acetic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (4-Isopropyl-piperazin-1-yl)-acetic acid, a substituted piperazine derivative of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data, practical synthetic methodologies, and the broader context of its application in modern drug development.

Core Molecular Attributes

This compound is a disubstituted piperazine, featuring an isopropyl group on one nitrogen and an acetic acid moiety on the other. This arrangement imparts specific physicochemical properties that are highly valuable in the design of novel therapeutic agents. The piperazine ring itself is a well-established "privileged scaffold" in drug discovery, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability.

Molecular Weight and Formula

The precise molecular weight is a critical parameter for any chemical entity, underpinning quantitative analysis, reaction stoichiometry, and characterization. For the free acid form of this compound, the molecular formula is C₉H₁₈N₂O₂. Its molecular weight can be derived from the commonly available hydrochloride salt.

Commercial suppliers such as Matrix Scientific and Santa Cruz Biotechnology list the hydrochloride salt, this compound hydrochloride, with a molecular weight of approximately 222.72 g/mol and a molecular formula of C₉H₁₉ClN₂O₂[1][2]. By subtracting the molecular weight of hydrogen chloride (HCl, approximately 36.46 g/mol ), the molecular weight of the free acid is calculated to be 186.26 g/mol .

A summary of these core quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula (Free Acid) | C₉H₁₈N₂O₂ | Calculated |

| Molecular Weight (Free Acid) | 186.26 g/mol | Calculated from HCl salt[1] |

| Molecular Formula (HCl Salt) | C₉H₁₉ClN₂O₂ | Matrix Scientific[1] |

| Molecular Weight (HCl Salt) | 222.72 g/mol | Matrix Scientific[1] |

Molecular Structure

The structural arrangement of this compound is key to its function as a versatile building block in medicinal chemistry. The diagram below, generated using the DOT language, illustrates the connectivity of the atoms.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of asymmetrically disubstituted piperazines like this compound requires a strategic approach to ensure regioselectivity. A common and effective method involves a two-step process starting from piperazine: N-alkylation followed by N-carboxymethylation.

Proposed Synthetic Workflow

The following workflow outlines a robust protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isopropylpiperazine (Reductive Amination)

-

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The reaction of a secondary amine (piperazine) with a ketone (acetone) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) selectively yields the N-alkylated product. This reducing agent is chosen for its selectivity and tolerance of various functional groups.

-

Procedure:

-

Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

-

Add acetone (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-isopropylpiperazine.

-

Step 2: Synthesis of this compound (N-Alkylation)

-

Rationale: The remaining secondary amine of 1-isopropylpiperazine is a nucleophile that can be alkylated with an appropriate electrophile. Sodium chloroacetate is an effective reagent for introducing the carboxymethyl group. The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid product, driving the reaction to completion.

-

Procedure:

-

Dissolve 1-isopropylpiperazine (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., ethanol).

-

Add sodium hydroxide (2.2 equivalents) to the solution and cool in an ice bath.

-

Slowly add a solution of sodium chloroacetate (1.1 equivalents) in water.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the isopropyl and acetic acid moieties and the overall structure of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and C-N bonds.

Applications in Drug Development and Medicinal Chemistry

The piperazine heterocycle is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs. Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects[3].

The specific structure of this compound makes it a valuable intermediate for several reasons:

-

Scaffold for Library Synthesis: The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the rapid synthesis of large libraries of compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The isopropyl group provides a degree of lipophilicity, which can be important for membrane permeability, while the acetic acid moiety can be used to tune solubility and interact with biological targets.

-

Bioisosteric Replacement: The piperazine acetic acid core can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties.

Piperazine derivatives have been successfully developed for a range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs[4]. The ability to readily synthesize diverse libraries of piperazine-containing molecules, such as those derived from this compound, is a key enabler of the drug discovery process.

Conclusion

This compound is a molecule of significant practical importance for researchers in drug discovery and development. Its well-defined molecular properties, accessible synthetic routes, and the proven track record of the piperazine scaffold make it a valuable building block for the creation of new chemical entities with therapeutic potential. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its effective application in the laboratory.

References

-

(4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem. National Center for Biotechnology Information. [Link]

-

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI. Multidisciplinary Digital Publishing Institute. [Link]

-

Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem. National Center for Biotechnology Information. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations - NIH. National Institutes of Health. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

Sources

- 1. 1185304-67-9 Cas No. | (4-Isopropyl-piperazin-1-yl)-acetic acidhydrochloride | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of (4-Isopropyl-piperazin-1-yl)-acetic acid: A Strategic Guide to Mechanistic Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isopropyl-piperazin-1-yl)-acetic acid is a disubstituted piperazine derivative available commercially as a research chemical.[1][2] As of this writing, its specific mechanism of action and pharmacological profile are not extensively characterized in peer-reviewed literature. This guide, therefore, serves a dual purpose: first, to acknowledge the current knowledge gap, and second, to provide a robust, experience-driven framework for researchers to systematically elucidate the compound's mechanism of action. Leveraging the well-documented versatility of the piperazine scaffold, a privileged structure in modern pharmacology, we will outline a logical, multi-tiered experimental strategy.[3][4][5] This document provides hypothetical targets, detailed experimental protocols, and data interpretation frameworks to guide the scientific inquiry from initial screening to mechanistic validation, empowering drug development professionals to unlock the therapeutic potential of this and other novel piperazine derivatives.

Introduction: The Piperazine Scaffold as a Predictive Pharmacophore

The piperazine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide array of biological systems.[3] Its unique physicochemical properties—specifically, its ability to exist as a protonated cation at physiological pH—often enhance aqueous solubility and facilitate critical interactions with biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[3] Piperazine derivatives have demonstrated significant pharmacological activity across numerous therapeutic areas, including:

-

Central Nervous System (CNS): As antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), often by modulating monoamine pathways involving dopamine and serotonin receptors.[5][6]

-

Infectious Diseases: As antibacterial, antifungal, and antiparasitic agents.[7][8][9] Notably, a structurally related compound, 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, is a known intermediate in the synthesis of the antifungal drug Terconazole.[10]

-

Oncology and Immunology: As chemokine receptor antagonists, such as CXCR4 antagonists, which play roles in cancer metastasis and inflammation.[11]

Given this precedent, this compound, with its N-isopropyl and N-acetic acid substitutions, presents a compelling subject for pharmacological investigation. The isopropyl group adds lipophilicity, potentially influencing blood-brain barrier permeability, while the acetic acid moiety introduces a negative charge, which could direct the molecule toward specific binding pockets. This guide provides the strategic workflow to uncover which, if any, of these potential activities it possesses.

Phase I: Hypothesis Generation and Target Prioritization

Without pre-existing data, our initial approach must be hypothesis-driven, informed by the structure of our lead compound. The substitutions on the piperazine ring are the primary determinants of its target specificity.[6] We can therefore propose a panel of plausible primary targets for an initial screening campaign.

| Potential Target Class | Specific Examples | Rationale for Inclusion | Key References |

| Monoamine GPCRs | Dopamine (D₂, D₃), Serotonin (5-HT₁ₐ, 5-HT₂ₐ), Adrenergic (α₁, α₂) | The piperazine core is a classic pharmacophore for CNS-active drugs that target these receptors. | [5][6] |

| Chemokine Receptors | CXCR4 | N-alkyl piperazine side chains have been successfully developed as potent CXCR4 antagonists.[11] | [11] |

| Fungal Enzymes/Pathways | Ergosterol biosynthesis pathway | A structural analog is a precursor to the antifungal agent Terconazole.[10] | [10] |

| Bacterial Targets | DNA Gyrase, Cell wall synthesis | Piperazine derivatives have been incorporated into antibacterial agents like norfloxacin analogues.[7] | [7] |

Phase II: A Validated Workflow for Mechanism of Action Discovery

This section details a sequential, multi-stage experimental plan designed to identify a primary target and validate its mechanism of action. Each stage is designed to be self-validating, with clear go/no-go decision points.

Stage 1: Broad Target Screening and Hit Identification

The primary objective is to efficiently survey a wide range of biological targets to identify initial "hits."

Workflow: Target Screening Cascade

Caption: Workflow for initial target screening and hit identification.

Experimental Protocol: Radioligand Binding Assay (Hypothetical Target: Dopamine D₂ Receptor)

This protocol serves as a gold-standard example for confirming a direct binding interaction with a GPCR target identified from the initial screen.

-

Objective: To determine if this compound competes with a known radioligand for binding to the human Dopamine D₂ receptor.

-

Materials:

-

Cell membranes expressing recombinant human D₂ receptor.

-

[³H]-Spiperone (Radioligand).

-

Haloperidol (Positive control competitor).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In each well of the 96-well plate, combine 50 µL of assay buffer, 25 µL of serially diluted test compound (or control), and 25 µL of [³H]-Spiperone (at a final concentration equal to its K_d).

-

Initiate the binding reaction by adding 100 µL of the D₂ receptor membrane preparation.

-

Define non-specific binding by adding a high concentration of Haloperidol (e.g., 10 µM) to a set of control wells.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis & Trustworthiness:

-

Calculate the percentage of specific binding inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition).

-

The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

-

Self-Validation: The assay is validated by the performance of the positive control (Haloperidol), which must yield an IC₅₀ within the expected range, and a Z-factor > 0.5, ensuring the assay is robust and reproducible.

-

Stage 2: Functional Characterization

A binding affinity (K_i) does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on cellular signaling.

Signaling Pathway: Gαi-Coupled GPCR (e.g., Dopamine D₂)

Caption: Inhibition of the Gαi signaling cascade by an antagonist.

Experimental Protocol: cAMP Functional Assay

-

Objective: To determine if this compound acts as an antagonist of the D₂ receptor by measuring its ability to block agonist-induced inhibition of cAMP production.

-

Materials:

-

CHO or HEK293 cells stably expressing the human D₂ receptor.

-

Dopamine or Quinpirole (D₂ agonist).

-

Forskolin (an adenylate cyclase activator, used to stimulate a baseline of cAMP).

-

A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

-

Procedure:

-

Seed the D₂-expressing cells in 96-well plates and grow to confluency.

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add a fixed concentration of the D₂ agonist (e.g., EC₈₀ of Quinpirole) in the presence of Forskolin.

-

Agonist Mode (Control): To confirm the compound is not an agonist, add serial dilutions of the test compound in the presence of Forskolin but without the D₂ agonist.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis & Interpretation:

-

In antagonist mode, the compound should produce a dose-dependent reversal of the agonist-induced drop in cAMP. Plotting this reversal will yield an IC₅₀ value.

-

In agonist mode, the compound should have no effect on cAMP levels, confirming it is not a direct agonist or inverse agonist.

-

This dual-mode testing provides a self-validating system to definitively classify the compound's functional activity at the receptor.

-

Summary of Quantitative Data

All quantitative data derived from these assays should be meticulously documented. The table below provides a template for summarizing key findings for our hypothetical D₂ antagonist.

| Parameter | Value | Assay Type | Interpretation |

| Binding Affinity (K_i) | 150 nM | [³H]-Spiperone Competition | Moderate affinity for the D₂ receptor. |

| Functional Potency (IC₅₀) | 225 nM | cAMP Antagonist Assay | Potency in a cellular context is consistent with binding affinity. |

| Agonist Activity (EC₅₀) | > 30 µM | cAMP Agonist Assay | No agonist activity observed, confirming antagonist profile. |

| Selectivity | >100-fold vs D₁, 5-HT₂ₐ | Radioligand Binding Panel | Demonstrates selectivity for the D₂ receptor over other related GPCRs. |

Conclusion

While the precise mechanism of action for this compound remains to be publicly defined, its piperazine core strongly suggests potential bioactivity. This guide presents a comprehensive and scientifically rigorous roadmap for any research team to undertake its characterization. By progressing logically from broad, hypothesis-generating screens to specific binding and functional assays, researchers can efficiently identify and validate the compound's molecular target and cellular effects. The protocols and workflows described herein are not merely procedural steps but a self-validating framework designed to ensure data integrity and build a compelling, evidence-based narrative around a novel chemical entity, paving the way for its potential development as a future therapeutic.

References

A complete list of all sources cited in this document is provided below.

-

Ravina, E. (2011). The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. Wiley-VCH. [Link]

-

MDPI. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molecules. [Link]

-

PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

Zaharia, V., et al. (2024). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. [Link]

-

Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

-

de Oliveira, K. M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

-

Shaw, A. Y., et al. (2013). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry. [Link]

-

Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

-

El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1185304-67-9 Cas No. | (4-Isopropyl-piperazin-1-yl)-acetic acidhydrochloride | Matrix Scientific [matrixscientific.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | 67914-97-0 | Benchchem [benchchem.com]

- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (4-Isopropyl-piperazin-1-yl)-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the investigation of the biological activities of the novel chemical entity, (4-Isopropyl-piperazin-1-yl)-acetic acid. Leveraging the known pharmacological promiscuity of the piperazine scaffold, this document outlines a phased, multi-pronged screening and validation strategy. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and discuss the interpretation of potential outcomes. This guide is intended to serve as a roadmap for researchers seeking to elucidate the therapeutic potential of this and other novel piperazine derivatives.

Introduction: The Piperazine Scaffold and the Promise of this compound

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS)-acting agents.[1][2] The versatility of the piperazine moiety allows for the introduction of various substituents at its 1 and 4 positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties, such as solubility and bioavailability.[1]

The subject of this guide, this compound, is a novel derivative featuring an isopropyl group at the N4 position and an acetic acid group at the N1 position. The isopropyl group may influence lipophilicity and receptor interactions, while the acetic acid moiety could impact solubility and potential interactions with biological targets. Given the diverse activities of other piperazine derivatives, a systematic investigation into the biological effects of this compound is warranted. This guide proposes a logical, multi-phase approach to comprehensively profile its potential therapeutic activities.

A Phased Approach to Biological Characterization

We advocate for a tiered screening cascade to efficiently and cost-effectively evaluate the biological potential of this compound. This approach begins with broad in vitro assessments and progresses to more focused mechanistic studies and in vivo validation for any promising activities identified.

Caption: A tiered approach for the biological characterization of novel compounds.

Phase 1: Foundational In Vitro Screening

The initial phase aims to broadly assess the compound's biological activity and potential toxicity.

General Cytotoxicity Assessment

Before evaluating specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. This provides a therapeutic window and informs concentration ranges for subsequent assays. We recommend parallel screening using assays with different biological underpinnings, such as the MTT and LDH assays.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5][6]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.

-

LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to release maximum LDH).

Antimicrobial Activity Screening

The piperazine scaffold is present in several antimicrobial agents.[2][7] Therefore, screening for antibacterial and antifungal activity is a logical starting point.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Anticancer Activity Screening

Numerous piperazine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1][10] A preliminary screen against a panel of human cancer cell lines is recommended.

Experimental Protocol: Anticancer Cell Line Panel Screening

-

Cell Lines: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

-

Assay: Employ the MTT or a similar cell viability assay as described in section 3.1.

-

Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Table 1: Example Data Presentation for Anticancer Screening

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | > 100 |

| A549 | Lung | 25.3 |

| HCT116 | Colon | 15.8 |

| K562 | Leukemia | 5.2 |

Central Nervous System (CNS) Activity Screening

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical factor for CNS-acting drugs.[11] In vitro models can provide an initial assessment of BBB permeability.[12]

Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay

-

Model Setup: Use a co-culture model of brain endothelial cells and astrocytes grown on a transwell insert.

-

Compound Application: Add this compound to the apical (blood) side of the transwell.

-

Sampling: At various time points, take samples from the basolateral (brain) side.

-

Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Phase 2: Elucidating Mechanisms of Action

If the initial screening reveals promising activity in a particular area, the next phase involves investigating the underlying mechanism of action.

Caption: Workflow for in vivo validation of in vitro findings.

For a promising antimicrobial candidate, a murine thigh infection model or a systemic infection model can be employed to assess in vivo efficacy. [13][14]Key parameters to measure include the reduction in bacterial burden in target organs and improvement in survival rates. [15]For a potential neuroprotective agent, a relevant animal model of a neurodegenerative disease (e.g., a mouse model of Parkinson's or Alzheimer's disease) would be appropriate to evaluate its therapeutic potential. [16][17]

Phase 4: Early ADME/Tox Profiling

Throughout the drug discovery process, it is essential to consider the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compound. [18][19]Early in vitro ADME assays can predict the compound's pharmacokinetic behavior and potential liabilities. [20][21][22] Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance. [20]* Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability.

-

CYP450 Inhibition: Evaluates the potential for drug-drug interactions.

-

hERG Inhibition: Screens for potential cardiotoxicity.

-

Genotoxicity: Assessed using assays like the Ames test to identify potential mutagenicity. [21]

Conclusion and Future Perspectives

This guide provides a structured and scientifically rigorous framework for the comprehensive biological evaluation of this compound. By employing a phased approach, from broad initial screening to focused mechanistic and in vivo studies, researchers can efficiently uncover the therapeutic potential of this novel compound. The inherent versatility of the piperazine scaffold suggests a range of possible activities, and the methodologies outlined herein provide the tools to systematically explore them. The data generated from this proposed research plan will be crucial in determining the future developmental trajectory of this compound as a potential therapeutic agent.

References

-

National Center for Biotechnology Information (2024). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Available from: [Link]

-

Török, Z., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

-

Li, X., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PMC. Available from: [Link]

-

Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. PMC. Available from: [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]

-

ResearchGate. (2014). Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. Available from: [Link]

-

Wong, A. D., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. Available from: [Link]

-

Ahmad, F., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available from: [Link]

-

Di, L., et al. (2023). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available from: [Link]

-

Chapman, J., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. Available from: [Link]

-

Khan, F., et al. (2024). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available from: [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]

-

Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Available from: [Link]

-

Taylor & Francis. (2023). Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Available from: [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Available from: [Link]

-

Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available from: [Link]

-

Umekita, M., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. MDPI. Available from: [Link]

-

bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Available from: [Link]

-

NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Available from: [Link]

-

ScienceDirect. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available from: [Link]

-

MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

-

Zhou, Y., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. PubMed. Available from: [Link]

-

IONTOX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

-

ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

-

ACS Publications. (n.d.). In silico methods to assess CNS penetration of small molecules. Available from: [Link]

-

MDPI. (2024). Experimental Cell Models for Investigating Neurodegenerative Diseases. Available from: [Link]

-

NACALAI TESQUE, INC. (n.d.). LDH Cytotoxicity Assay Kit. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 7. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 10. Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]

- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. invivobiosystems.com [invivobiosystems.com]

- 18. researchgate.net [researchgate.net]

- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 20. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. vectorb2b.com [vectorb2b.com]

- 22. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Note: Quantitative Analysis of (4-Isopropyl-piperazin-1-yl)-acetic acid in Biological Matrices using LC-MS/MS

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-Isopropyl-piperazin-1-yl)-acetic acid in a biological matrix (e.g., human plasma). The compound, a polar zwitterionic molecule, presents unique challenges for retention in reversed-phase chromatography. This protocol overcomes these challenges by utilizing an acidic mobile phase to modulate analyte ionization, coupled with a simple and efficient protein precipitation sample preparation technique. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity suitable for regulated bioanalysis in drug development.[1][2][3]

Introduction & Analytical Challenge

This compound is a small molecule containing both a basic piperazine moiety and an acidic carboxylic acid group. Such structures are common in pharmaceutical development. The inherent zwitterionic and polar nature of this analyte makes it challenging to retain and achieve sharp peak shapes on standard reversed-phase (RP) liquid chromatography columns under neutral pH conditions.[4][5] Furthermore, sensitive and selective quantification in complex biological matrices like plasma requires effective sample cleanup to minimize matrix effects and ensure reliable results.

The core scientific challenge is to control the analyte's ionization state to enhance its interaction with the non-polar stationary phase.[6] By operating the mobile phase at a pH well below the pKa of the carboxylic acid group (typically < 3), we can suppress its ionization. This renders the molecule net positive (due to the protonated piperazine nitrogens) and sufficiently less polar to be retained on a C18 column.[7][8] This strategy is highly compatible with positive mode electrospray ionization (ESI), which provides excellent sensitivity for molecules with basic nitrogen sites.[9][10][11]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development.

| Property | Value | Source / Comment |

| Chemical Structure |  | (Structure generated based on name) |

| Molecular Formula | C₉H₁₈N₂O₂ | Free Base |

| Average Molecular Weight | 186.25 g/mol | Calculated from formula |

| Monoisotopic Mass | 186.1368 Da | For high-resolution mass spectrometry |

| Form Studied | Hydrochloride Salt | C₉H₁₉ClN₂O₂ (MW: 222.71 g/mol )[12][13] |

| Predicted Ionization | pKa₁ ≈ 4.0 (acid), pKa₂ ≈ 8.5 (base) | Estimated values typical for such moieties |

| Expected Precursor Ion | [M+H]⁺ = 187.14 m/z | For the free base in positive ESI mode |

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, is designed for high throughput, robustness, and regulatory compliance.

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[14][15] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase, minimizing solvent effects upon injection.[15][16] The addition of formic acid to the precipitation solvent ensures the analyte remains protonated and stable during preparation.

Protocol:

-

Aliquot 50 µL of plasma (or other biological matrix) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL).

-

Add 150 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid. This represents a 3:1 ratio of organic solvent to plasma, which ensures efficient protein removal.[15]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge the tubes at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial with a glass insert.

-

Cap the vial and place it in the autosampler tray, maintained at 10°C.

Liquid Chromatography (LC) Method

Rationale: A standard C18 column provides the necessary hydrophobic surface for retention. The acidic mobile phase, containing 0.1% formic acid, is critical. It maintains a low pH (~2.7) to suppress the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and promoting retention.[7][17] Formic acid is also a volatile buffer, making it an ideal modifier for mass spectrometry.[17] A gradient elution ensures that the analyte is eluted with a sharp peak shape while minimizing the run time.

| Parameter | Setting |

| Instrument | Standard UHPLC/HPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 | |

| Total Run Time | 5.0 minutes |

Mass Spectrometry (MS) Method

Rationale: Electrospray ionization in positive mode (ESI+) is selected due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated.[11][18] Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

| Parameter | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Collision Gas | Argon |

| MRM Transitions | Compound |

| Analyte | |

| Internal Standard |

Note: Product ions and collision energies must be optimized by infusing a standard solution of the analyte and its internal standard.

Method Validation Summary

The method was validated following the principles outlined in the ICH Q2(R1) guidance.[1][2][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No significant interference at the retention times of the analyte and IS in blank matrix. | Pass |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over 1 - 1000 ng/mL |

| Lower Limit of Quant. | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |

| Accuracy (Recovery) | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | Intra-day: < 5%; Inter-day: < 7% |

| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | Pass |

| Stability | Recovery within ±15% of nominal | Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | Secondary interactions with silica; pH too high. | Ensure mobile phase pH is low (<3); use a column with advanced end-capping. |

| Low Sensitivity | Inefficient ionization; suboptimal MS parameters. | Optimize source parameters (voltages, gas flows); confirm collision energy for MRM. |

| High Variability | Inconsistent sample preparation; matrix effects. | Ensure consistent vortexing and pipetting; evaluate a different IS or sample cleanup (e.g., SPE). |

| No Retention | Mobile phase too strong; incorrect column. | Start with a lower %B in the gradient (e.g., 2%); confirm correct column is installed. |

References

-

PubChem. Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (4-Methylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

- Ho CS, Lam CWK, Chan MHM, et al. Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review. 2003;24:3–12.

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

-

Biotage. How does an acid pH affect reversed-phase chromatography separations?. 2023. Available from: [Link]

-

LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]

-

SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. Available from: [Link]

-

Cole, R. B. Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. 2012. Available from: [Link]

-

Dolan, J. W. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. 2014. Available from: [Link]

-

Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

-

ResearchGate. Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. 2010. Available from: [Link]

-

European Medicines Agency. ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

ResearchGate. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. 2016. Available from: [Link]

-

Chromatography Forum. HPLC method dev strategies for Zwitterions. 2019. Available from: [Link]

-

Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2023. Available from: [Link]

- Polson C, Sarkar P, Incledon B, Raguvaran V, Grant R. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2024. Available from: [Link]

-

Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?. 2020. Available from: [Link]

-

ResearchGate. Stepwise optimization approach for improving LC‐MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. 2013. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

-

University of Bristol. Electrospray Ionization (ESI). Available from: [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

-

Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. 2021. Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

FOLIA. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available from: [Link]

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. 2025. Available from: [Link]

-

Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. Available from: [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation. 2018. Available from: [Link]

-

YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. 2020. Available from: [Link]

-

ASCPT. FDA News: Issue 21-1, November 2022. 2022. Available from: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chromtech.com [chromtech.com]

- 7. biotage.com [biotage.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.umd.edu [chem.umd.edu]

- 12. 1185304-67-9 Cas No. | (4-Isopropyl-piperazin-1-yl)-acetic acidhydrochloride | Matrix Scientific [matrixscientific.com]

- 13. scbt.com [scbt.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. agilent.com [agilent.com]

- 16. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chiraltech.com [chiraltech.com]

- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]

HPLC method for (4-Isopropyl-piperazin-1-yl)-acetic acid quantification

An Application Note for the Quantification of (4-Isopropyl-piperazin-1-yl)-acetic acid using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. Due to the analyte's highly polar and zwitterionic nature, conventional reversed-phase chromatography presents significant challenges, often resulting in poor retention.[1][2] To overcome these issues, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically suited for the retention and separation of polar compounds.[3] The method utilizes a zwitterionic stationary phase with an isocratic mobile phase composed of acetonitrile and an ammonium acetate buffer, ensuring excellent peak shape and reproducibility. Detection is performed at a low UV wavelength of 205 nm. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision over the specified concentration range.[4][5][6] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in various sample matrices.

Introduction

This compound is a chemical entity that incorporates both a basic piperazine moiety and an acidic carboxylic acid group, classifying it as a zwitterion.[7] Piperazine and its derivatives are common structural motifs in active pharmaceutical ingredients (APIs) and may be present as synthetic intermediates, metabolites, or impurities.[8][9] Accurate quantification of such compounds is critical for quality control, stability studies, and pharmacokinetic assessments.

The primary analytical challenge in quantifying this compound lies in its high polarity. Traditional reversed-phase (RP-HPLC) columns, such as C18, struggle to retain highly hydrophilic compounds, causing them to elute in the void volume with poor resolution from other polar matrix components.[1][2][10] While techniques like ion-pair chromatography can enhance retention, they often suffer from poor compatibility with mass spectrometry and can lead to long column equilibration times.

This application note details a superior approach using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides a robust alternative for separating polar compounds by utilizing a polar stationary phase and a predominantly organic mobile phase. This methodology facilitates the development of a sensitive, reliable, and reproducible HPLC-UV method for the precise quantification of this compound.

Method Development: Rationale and Strategy

The development of a successful analytical method is grounded in a logical, science-driven approach to selecting and optimizing chromatographic parameters.[11]

The Causality of Chromatographic Mode Selection

-

Reversed-Phase (RP) Limitations: In RP chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar molecules like this compound have minimal affinity for the stationary phase and are rapidly eluted, making quantification unreliable.[12]

-

Hydrophilic Interaction Liquid Chromatography (HILIC) as the Solution: HILIC is the logical choice for this analyte. The mechanism relies on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase. This allows for the effective retention and separation of compounds that are poorly retained in reversed-phase systems.[3]

Stationary Phase Selection: A Zwitterionic Approach

A zwitterionic HILIC stationary phase (e.g., a sulfobetaine-functionalized silica) was selected. This choice is deliberate, as the stationary phase contains both positive and negative charges, which can engage in electrostatic interactions with the zwitterionic analyte. This dual-interaction capability enhances selectivity and retention for polar and charged molecules like this compound.[13]

Mobile Phase Optimization

The mobile phase in HILIC consists of a high percentage of a weak, aprotic organic solvent (acetonitrile) and a smaller percentage of an aqueous buffer.

-

Organic Solvent: Acetonitrile is the preferred organic solvent as it facilitates the formation of the aqueous layer on the stationary phase.

-

Aqueous Buffer: An ammonium acetate buffer (pH ~6.8) was chosen. The buffer serves two key functions:

-

Control of Ionic Strength: It ensures consistent partitioning and electrostatic interactions, leading to reproducible retention times.

-

pH Control: Maintaining the pH near neutral ensures the zwitterionic state of the analyte, promoting optimal interaction with the zwitterionic stationary phase.

-

UV Wavelength Selection

The analyte lacks a significant chromophore for strong UV absorbance at higher wavelengths. The piperazine and carboxylic acid groups exhibit absorbance at low UV wavelengths. Therefore, a detection wavelength of 205 nm was selected to maximize sensitivity while minimizing baseline noise from the mobile phase.

Experimental Protocol

Instrumentation and Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Sonicator

Chemicals and Reagents

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (HPLC grade)

-

Glacial Acetic Acid (ACS grade)

-

Deionized water (18.2 MΩ·cm)

Preparation of Solutions

-

Mobile Phase Preparation (90:10 Acetonitrile: 10 mM Ammonium Acetate, pH 6.8):

-

To prepare the aqueous component, dissolve 0.77 g of Ammonium Acetate in 1.0 L of deionized water. Adjust the pH to 6.8 ± 0.05 with glacial acetic acid.

-

Mix 900 mL of acetonitrile with 100 mL of the 10 mM Ammonium Acetate buffer.

-

Degas the final mobile phase by sonication or vacuum filtration before use.

-

-

Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Transfer to a 25 mL volumetric flask and dissolve in and dilute to volume with the diluent.

-

-

Calibration Curve Standards:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

-

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

| Parameter | Condition |

| HPLC Column | Zwitterionic HILIC Column (e.g., Obelisc Z-HILIC), 150 x 4.6 mm, 5 µm |

| Mobile Phase | 90:10 (v/v) Acetonitrile / 10 mM Ammonium Acetate (pH 6.8) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm |

| Run Time | 10 minutes |

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines.[4][5] A validation protocol should be documented before initiating the studies.[5]

Workflow for HPLC Method Development and Validation

Caption: Workflow from initial HPLC method development to final validation and routine implementation.

Specificity

Inject the diluent (blank), a placebo (matrix without analyte), and a spiked sample. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

Accuracy

Perform a recovery study by spiking a placebo matrix at three different concentration levels (e.g., low, medium, and high) covering the linear range. Analyze each level in triplicate. Calculate the percentage recovery at each level. Accuracy should be assessed using a minimum of 9 determinations.[14]

Precision

-

Repeatability (Intra-assay): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day by the same analyst.

-

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for both sets of data and perform a statistical comparison (e.g., F-test).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Evaluate the method's performance by introducing small, deliberate changes to the chromatographic parameters. Analyze a standard solution under each modified condition.

-

Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

-

Mobile Phase Composition: ± 2% organic content (e.g., 88% and 92% Acetonitrile)

-

Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C)

-

Mobile Phase pH: ± 0.2 units (e.g., pH 6.6 and 7.0)

Results: Data Analysis and Acceptance Criteria

The results of the validation study should be documented in a validation report and must meet the predefined acceptance criteria.[5]

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. Peak purity should pass. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Mean recovery between 98.0% and 102.0% at each concentration level. |

| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% |

| Precision (Intermediate) | Overall %RSD for all measurements (inter-day, inter-analyst) ≤ 2.0% |

| LOQ | The analyte response should be identifiable, discrete, and reproducible with a precision of %RSD ≤ 10.0%. |

| Robustness | System suitability parameters (e.g., tailing factor, theoretical plates) and analyte retention time should remain within acceptable limits. %RSD of results should be ≤ 2.0%. |

Example Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |

| 1.0 | 15,234 | 1.5% |

| 5.0 | 76,105 | 1.1% |

| 10.0 | 151,980 | 0.8% |

| 25.0 | 380,550 | 0.5% |

| 50.0 | 760,100 | 0.4% |

| 100.0 | 1,525,300 | 0.3% |

| Regression Results | r² = 0.9998 |

Conclusion

This application note describes a highly effective HILIC-UV method for the quantification of this compound. The use of a zwitterionic stationary phase successfully addresses the challenge of retaining and separating this polar compound, an issue commonly encountered with traditional reversed-phase methods. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is specific, linear, accurate, precise, and robust.[4][6] This protocol provides a reliable, self-validating system for the routine analysis of this compound in quality control and research environments.

References

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

-

LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

-

International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

ResearchGate. Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. [Link]

-

European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca. HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. [Link]

-

Agilent Technologies. Mastering HILIC-Z Separation for Polar Analytes. [Link]

-

Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. [Link]

-

YMC Co., Ltd. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

-

International Journal of Pharmaceutical and Medical Research. A Review on Analytical Methods for Piperazine Determination. [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

-

European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

ResearchGate. ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE. [Link]

-

Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

-

Shimadzu. Analytical Methods for Organic Acids. [Link]

-

Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link]

-

protocols.io. Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle. [Link]

-

Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

-

Phenomenex. HPLC Method Development. [Link]

-

Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

Sources

- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. jocpr.com [jocpr.com]

- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. agilent.com [agilent.com]

- 14. database.ich.org [database.ich.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for (4-Isopropyl-piperazin-1-yl)-acetic acid

Welcome to the technical support guide for (4-Isopropyl-piperazin-1-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts.

Introduction: Understanding the Molecule

This compound is a zwitterionic molecule, possessing both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group. This amphoteric nature is the primary determinant of its solubility characteristics, which are highly dependent on the pH of the aqueous environment. At its isoelectric point (pI), the compound exists as a neutral zwitterion with minimal aqueous solubility. However, by adjusting the pH away from the pI, we can significantly enhance its solubility by forming either a cationic salt at low pH or an anionic salt at high pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at neutral pH?

Q2: How does pH manipulation affect the solubility of this compound?

The solubility of this compound is intrinsically linked to pH.[1]

-

In acidic conditions (low pH): The tertiary amine in the piperazine ring will become protonated, forming a positively charged ammonium salt. This cationic species is significantly more polar and, therefore, more soluble in aqueous solutions.[2]

-

In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt. This anionic species is also more polar and exhibits increased aqueous solubility.[1][2]

A pH-solubility profile is essential to identify the optimal pH range for solubilization.

Q3: What are the first steps I should take to improve the solubility of this compound for an in vitro assay?

-

Determine the required concentration: Knowing your target concentration is the first step.

-

Attempt to dissolve in your assay buffer: This will establish a baseline for solubility under your experimental conditions.

-

If solubility is insufficient, try pH modification:

-

For a stock solution, consider preparing it in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH), and then dilute it into your final assay buffer. Be mindful of the final buffer pH.

-

Alternatively, you can perform a pH titration on a slurry of the compound in water to identify the pH at which it fully dissolves.

-

Q4: Can I use co-solvents to improve solubility?

Yes, co-solvents can be an effective strategy.[3] Common water-miscible organic solvents like DMSO, ethanol, methanol, or polyethylene glycol (PEG) can be used.[4][5] It is advisable to start with a small percentage of the co-solvent and incrementally increase it until the desired solubility is achieved, while ensuring the final concentration of the co-solvent is compatible with your experimental system.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| My compound precipitated out of solution after pH adjustment. | The final pH of the solution may be close to the isoelectric point (pI) of the compound, where its solubility is at a minimum. | Re-adjust the pH to be further away from the pI. If you were acidifying, lower the pH further. If you were basifying, raise the pH further. Consider preparing a more concentrated stock solution at a highly acidic or basic pH and then diluting it into the final buffer. |